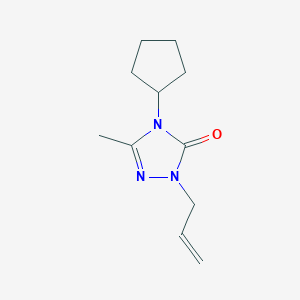

4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-cyclopentyl-5-methyl-2-prop-2-enyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-8-13-11(15)14(9(2)12-13)10-6-4-5-7-10/h3,10H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERLIXRNANFNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CCCC2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What synthetic strategies are recommended for preparing 4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazolone derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazides with carbonyl compounds or functionalization via nucleophilic substitutions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity in cyclization steps .

- Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation .

- Catalysts : Acidic or basic catalysts (e.g., TBAH) may accelerate ring closure .

For purity optimization, column chromatography or recrystallization in ethanol/water mixtures is recommended. Yields >70% are achievable with strict stoichiometric control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions (e.g., cyclopentyl vs. allyl groups). For example, allyl protons exhibit characteristic splitting patterns at δ 4.8–5.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., triazolone C=O stretch at ~1700 cm) .

- Elemental Analysis : Validates empirical formula (CHNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How do solvent properties influence the acidity (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and what experimental protocols are used to measure this?

Methodological Answer: The compound’s acidity is solvent-dependent due to variations in solvation energy and dielectric constants. A validated protocol includes:

-

Potentiometric Titrations : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF). The half-neutralization potential (HNP) is derived from mV vs. TBAH volume plots .

-

pKa Calculation : The HNP is converted to pKa using the equation:

where and are electrode calibration constants.

Example Data (from Analogous Compounds):

| Solvent | pKa Range | Reference |

|---|---|---|

| Isopropyl alcohol | 8.2–9.1 | |

| DMF | 7.5–8.3 |

Q. How can researchers resolve contradictions in biological activity data for structurally similar triazolone derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopentyl vs. aryl groups) on target binding. Molecular docking studies using software like AutoDock Vina can predict binding affinities .

- In Vitro/In Vivo Correlation : Validate activity discrepancies using standardized assays (e.g., enzyme inhibition IC) across multiple cell lines. For example, allyl-substituted derivatives show enhanced cytochrome P450 inhibition compared to methyl analogs .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting solubility or stability results) to identify protocol variations (e.g., buffer pH, temperature) .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G(d) provide accurate charge distribution maps .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in biological membranes (e.g., lipid bilayer penetration) using GROMACS .

- QSPR Modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioavailability data .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during allyl-group functionalization?

Methodological Answer:

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during alkylation .

- Radical Inhibitors : Add TEMPO (0.1 equiv.) to suppress undesired polymerization of the allyl group .

- Real-Time Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction progress and isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.